molecular formula C20H26N4O4 B2941099 N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-62-4

N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2941099
CAS No.: 900870-62-4
M. Wt: 386.452
InChI Key: PTRSBFJIXYKDCP-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative featuring a complex polyheterocyclic core. Its structure includes:

  • Substituents at key positions:
    • 1-position: 3-methoxypropyl group (enhancing solubility via hydrophilic methoxy).
    • 9-position: Methyl group (modulating steric and electronic properties).
    • Carboxamide side chain: N-linked 1-methoxypropan-2-yl group (a branched methoxyalkyl substituent influencing lipophilicity and metabolic stability).

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-13-7-5-8-24-17(13)22-18-15(20(24)26)11-16(23(18)9-6-10-27-3)19(25)21-14(2)12-28-4/h5,7-8,11,14H,6,9-10,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSBFJIXYKDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • A pyrido-pyrrolo framework
  • Methoxy groups
  • A carboxamide functional group

This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, studies have shown that certain pyrido-pyrrolo derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit enzymes such as:

  • AICARFTase (Aminoimidazole Carboxamide Ribotide Formyltransferase)
  • GARFTase (Glycinamide Ribonucleotide Formyltransferase)

These enzymes are crucial for de novo purine nucleotide biosynthesis, and their inhibition can lead to reduced ATP levels in cells, triggering apoptosis in cancer cells .

Biological Activity Data

Activity IC50 Value Cell Line Mechanism
Enzyme Inhibition5 nMRecombinant porcine PREPModulation of proteolytic activity
Antiproliferative EffectsLow µMKB human tumor cellsInduction of S-phase accumulation and apoptosis
ROS Production ReductionNot specifiedNeuro2A cellsDecrease in reactive oxygen species production

Case Studies

  • Antitumor Activity : A study demonstrated that a related compound effectively inhibited the proliferation of folate receptor α-expressing tumor cells. The growth inhibition was reversed by excess folic acid, indicating the involvement of folate transport mechanisms .
  • Neuroprotective Effects : Another investigation into similar compounds revealed their ability to reduce α-synuclein aggregation in neuronal models associated with Parkinson's disease. This suggests potential neuroprotective properties that warrant further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core but differ in substituents at the 1-, 9-, and carboxamide positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name 1-Substituent 9-Substituent N-Substituent (Carboxamide) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-methoxypropyl Methyl 1-methoxypropan-2-yl C23H28N4O4* 440.5* Predicted higher solubility due to dual methoxy groups
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... () 3-methoxypropyl Methyl 2-phenylethyl C24H26N4O3 418.49 Density: 1.24 g/cm³; pKa: 14.76
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... () 3-methoxypropyl - 4-isopropylphenyl C24H26N4O3 418.5 Aromatic N-substituent increases lipophilicity
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... () 3-methoxypropyl Methyl 2,4-dimethoxyphenyl C25H28N4O5 488.5 Polar methoxy groups enhance solubility
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-... () Methyl Methyl 3-methoxypropyl C19H22N4O3 372.4 Compact structure with dual methyl groups
1-(3-methoxypropyl)-4-oxo-N-(o-tolyl)-... () 3-methoxypropyl - o-tolyl C23H24N4O3 428.5 Aromatic substituent may improve target binding

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s dual methoxy groups (1-methoxypropan-2-yl and 3-methoxypropyl) likely improve aqueous solubility compared to analogs with aromatic N-substituents (e.g., 2-phenylethyl or o-tolyl) .
  • Compounds with polar N-substituents (e.g., 2,4-dimethoxyphenyl) exhibit enhanced solubility, aligning with trends in drug design .

Synthetic Pathways :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of aldehyde intermediates with glycinate derivatives, followed by amidation with 1-methoxypropan-2-amine .
  • In contrast, analogs like those in and use aromatic amines (e.g., phenylethylamine) in the final amidation step .

Spectroscopic Differentiation :

  • NMR data () indicate that substituent changes alter chemical shifts in regions A (positions 29–36) and B (positions 39–44). For example, the target compound’s methoxypropan-2-yl group would induce distinct shifts compared to aromatic N-substituents .

Aromatic N-substituents (e.g., in and ) might favor interactions with hydrophobic enzyme pockets .

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